molecular formula C10H13Cl2N7 B13503416 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13503416
M. Wt: 302.16 g/mol
InChI Key: OCKVJJRYJUFVJZ-UHFFFAOYSA-N
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Description

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that features a tetrazole ring and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from 5-aminotetrazole and cyanogen azide The benzodiazole ring is then introduced through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzodiazole compounds .

Scientific Research Applications

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The benzodiazole ring can interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its combination of a tetrazole ring and a benzodiazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C10H13Cl2N7

Molecular Weight

302.16 g/mol

IUPAC Name

2-[6-(2H-tetrazol-5-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C10H11N7.2ClH/c11-4-3-9-12-7-2-1-6(5-8(7)13-9)10-14-16-17-15-10;;/h1-2,5H,3-4,11H2,(H,12,13)(H,14,15,16,17);2*1H

InChI Key

OCKVJJRYJUFVJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NNN=N3)NC(=N2)CCN.Cl.Cl

Origin of Product

United States

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